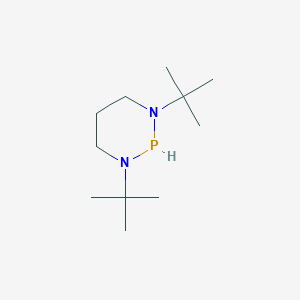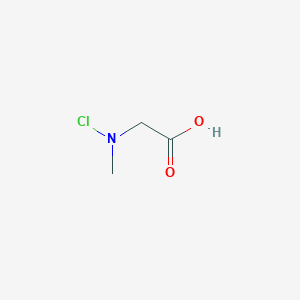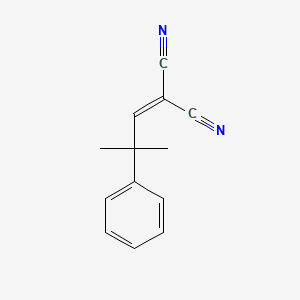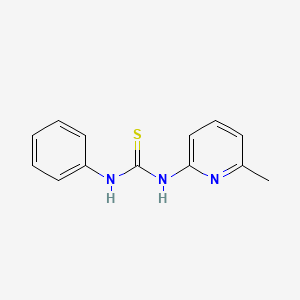
1,1,2,2-Tetramethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetramethylcyclobutane is an organic compound with the molecular formula C8H16 It is a cycloalkane featuring a four-membered ring with four methyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetramethylcyclobutane can be synthesized through the dimerization of dimethyl ketene. The process involves the absorption of dimethyl ketene gas into a liquid phase absorbent, followed by a dimerization reaction under heating conditions to form the desired compound . Another method involves the contraction of pyrrolidines through the formation of 1,4-biradical intermediates .
Industrial Production Methods: The industrial production of this compound typically involves the dimerization of dimethyl ketene, which is then subjected to multistage flash evaporation, cooling, and crystallization to obtain the final product . This method is efficient and suitable for large-scale production.
化学反応の分析
Types of Reactions: 1,1,2,2-Tetramethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetramethylcyclobutane-1,3-dione.
Reduction: Reduction reactions can convert the compound into different cyclobutane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetramethylcyclobutane-1,3-dione.
Reduction: Various cyclobutane derivatives.
Substitution: Halogenated cyclobutane compounds.
科学的研究の応用
1,1,2,2-Tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an intermediate in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,1,2,2-Tetramethylcyclobutane involves the formation of reactive intermediates, such as 1,4-biradicals, during chemical reactions . These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,1,2,2-Tetramethylcyclopentane: Similar in structure but with a five-membered ring.
Tetramethylbutane: A highly branched hydrocarbon with a butane backbone.
1,1,2,2-Tetramethylcyclopropane: A cyclopropane derivative with similar methyl substitutions.
Uniqueness: 1,1,2,2-Tetramethylcyclobutane is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring strain effects and for use as a building block in organic synthesis.
特性
CAS番号 |
52897-98-0 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
1,1,2,2-tetramethylcyclobutane |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(7,3)4/h5-6H2,1-4H3 |
InChIキー |
YNJCGEDVIOLRLB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
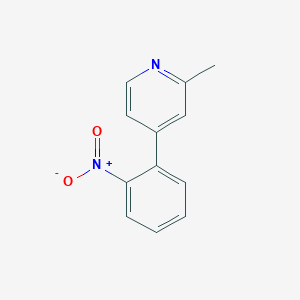
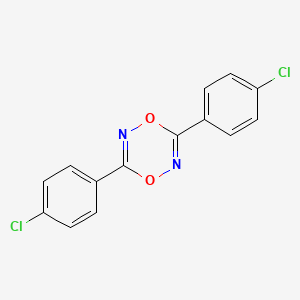
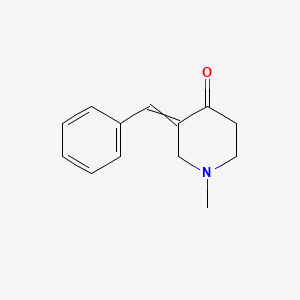
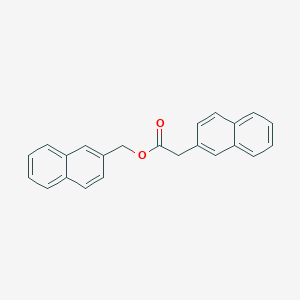
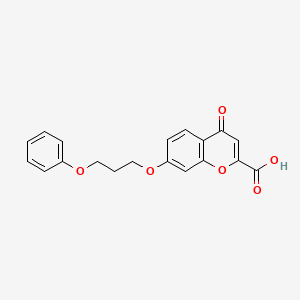
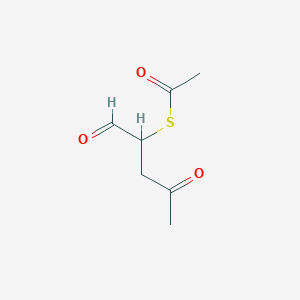
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
